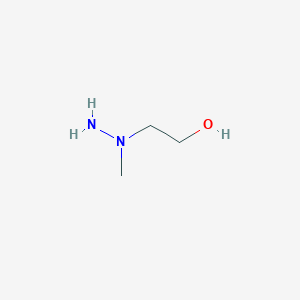
2-(N-methylhydrazino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-methylhydrazino)ethanol is an organic compound that features both a hydrazine and an alcohol functional group
Mechanism of Action
Target of Action
It is known that the products of condensation of formaldehyde with 2-(n-methylhydrazino)ethanol are reduced by lithium aluminum hydride . This suggests that the compound may interact with formaldehyde and lithium aluminum hydride in biochemical reactions.
Mode of Action
It is suggested that anesthetics, which this compound may be classified as, have a site of action located within the cell membrane, presumably at the synapse . The site could be located exclusively in the lipid bilayer, at a hydrophobic site on a protein, or at the membrane protein-lipid interface .
Biochemical Pathways
The main route of ethyl alcohol metabolism, which may be similar to this compound, is its oxidation to acetaldehyde, which is converted into acetic acid with the participation of cytosolic NAD+ - dependent alcohol (ADH) and aldehyde (ALDH) dehydrogenases . Oxidative biotransformation pathways of ethanol also include reactions catalyzed by the microsomal ethanol oxidizing system (MEOS), peroxisomal catalase, and aldehyde (AOX) and xanthine (XOR) oxidases .
Pharmacokinetics
It is known that drugs that inhibit adh or cyp2e1 are the most likely theoretical compounds that would lead to a clinically significant pharmacokinetic interaction with ethanol . This could potentially apply to this compound as well.
Result of Action
The products of condensation of formaldehyde with this compound are reduced by lithium aluminum hydride to the corresponding vicinal N,N′-dimethylhydrazino alcohols . The reaction of the latter with acetaldehyde gave methyl-substituted perhydro 1,3,4-oxadiazines .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. It is known that the intestinal microbiome plays a significant role in the ethanol biotransformation and in the initiation and progression of liver diseases stimulated by ethanol and its metabolite - acetaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(N-methylhydrazino)ethanol can be synthesized through the reaction of hydrazine hydrate with ethylene oxide, followed by methylation of the resulting hydrazinoethanol. The reaction typically involves:
Hydrazine Hydrate and Ethylene Oxide Reaction: This step forms 2-hydrazinoethanol.
Methylation: The 2-hydrazinoethanol is then methylated using methyl iodide or dimethyl sulfate to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reactions, optimized for yield and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(N-methylhydrazino)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The hydrazine group can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed in substitution reactions
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Simpler amines.
Substitution: Various substituted hydrazines
Scientific Research Applications
2-(N-methylhydrazino)ethanol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in developing pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification
Comparison with Similar Compounds
Similar Compounds
1-(N-methylhydrazino)-2-propanol: Similar in structure but with a different alkyl group.
2-(N-ethylhydrazino)ethanol: Contains an ethyl group instead of a methyl group.
Properties
IUPAC Name |
2-[amino(methyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c1-5(4)2-3-6/h6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOGWYNJXRYOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide](/img/new.no-structure.jpg)

![2-cyclopropaneamido-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,3-oxazole-4-carboxamide](/img/structure/B2912593.png)
![2-(2-methoxyphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2912594.png)
![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2912595.png)
![ethyl 2-(4-(methoxycarbonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2912596.png)



![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2912602.png)
![N-(2,5-difluorophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2912604.png)

![1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912607.png)
